Pomiferin triacetate is primarily sourced from the fruits of the Osage orange tree. The extraction process typically involves the use of solvents such as dimethyl sulfoxide and acetone to isolate the compound from plant material. This compound can also be synthesized through various chemical methods, enhancing its availability for research and pharmaceutical applications .
Pomiferin triacetate belongs to the class of organic compounds known as isoflavones, specifically categorized under prenylated isoflavonoids. These compounds are characterized by their unique chemical structures, which include multiple hydroxyl groups and acyl groups that contribute to their biological activities .
The synthesis of pomiferin triacetate can be achieved through several methods, including:
The extraction process typically involves:
In chemical synthesis, reactions may involve:
Pomiferin triacetate has a complex molecular structure characterized by its prenylated isoflavonoid framework. The molecular formula is , indicating it contains 25 carbon atoms, 24 hydrogen atoms, and 6 oxygen atoms.
CC(=CCC1=C2C(=C3C(=C1O)C(=O)C(=CO3)C4=CC(=C(C=C4)O)O)C=CC(O2)(C)C)
GHCZYXUOYFOXIP-UHFFFAOYSA-N
.The structure includes multiple hydroxyl groups that contribute to its biological activity.
Pomiferin triacetate undergoes various chemical reactions, including:
Common reagents used in reactions involving pomiferin triacetate include:
These reactions contribute to the compound's antioxidant properties by reducing free radicals and inhibiting lipid peroxidation .
Pomiferin triacetate exhibits its biological effects primarily through modulation of cellular signaling pathways. It has been shown to stabilize cellular levels of the tumor suppressor protein Pdcd4 by inhibiting the phosphoinositide 3-kinase (PI3K)-Akt-mammalian target of rapamycin (mTOR) signaling cascade. This inhibition leads to decreased translation of oncogenic proteins, making it a potential candidate for cancer therapy.
Research indicates that pomiferin triacetate directly interferes with mTOR complexes 1 and 2, leading to reduced protein synthesis in cancer cells . This mechanism highlights its potential as an mTOR inhibitor, which is significant in cancer treatment strategies.
Pomiferin triacetate is a solid at room temperature with a melting point that varies depending on purity and form. Its solubility characteristics allow it to be dissolved in organic solvents like dimethyl sulfoxide.
Key chemical properties include:
Relevant analyses include assays measuring its antioxidant capacity, such as DPPH scavenging assays and lipid peroxidation assays.
Pomiferin triacetate has several scientific uses:
Pomiferin triacetate (PT) is a semi-synthetic derivative of pomiferin, a prenylated isoflavone first isolated in 1939 by Melville L. Wolfrom from the fruit and female flowers of the Osage orange tree (Maclura pomifera) [4]. The parent compound pomiferin exists naturally alongside structural analogs like osajin, scandenone, and auriculasin in Maclura pomifera, a plant traditionally used in folk medicine [4] . PT (NSC 021570; CAS 5436-25-9) was subsequently developed through acetylation of pomiferin's hydroxyl groups to enhance bioavailability and biochemical stability . The compound gained research prominence when the U.S. National Cancer Institute's Developmental Therapeutics Program included it in high-throughput screening libraries, leading to the discovery of its kinase inhibitory properties [1] [3].
Pomiferin triacetate (molecular formula: C31H30O9; molecular weight: 546.6 g/mol) belongs to the prenylated isoflavone subclass of flavonoids, characterized by a 3-phenylchromen-4-one backbone modified with isoprenoid groups and acetylated phenols [4]. Its systematic IUPAC name, [2-acetyloxy-4-[5-acetyloxy-8,8-dimethyl-6-(3-methylbut-2-en-1-yl)-4-oxopyrano[2,3-h]chromen-3-yl]phenyl] acetate, reflects three acetate modifications at the C-3', C-5, and C-4' positions of the native pomiferin structure . Key structural features include:
Table 1: Structural Properties of Pomiferin Triacetate
Property | Value | |
---|---|---|
Molecular Formula | C31H30O9 | |
Molecular Weight | 546.6 g/mol | |
XLogP3 | 5.3 | |
Canonical SMILES | CC(=CCC1=C2C(=C3C(=C1OC(=O)C)C(=O)C(=CO3)C4=CC(=C(C=C4)OC(=O)C)OC(=O)C)C=CC(O2)(C)C)C | |
CAS Number | 5436-25-9 | |
Synonyms | NSC021570; 4-(5-acetyloxy-8,8-dimethyl-6-(3-methylbut-2-en-1-yl)-4-oxo-4,8-dihydropyrano(2,3-f)chromen-3-yl)-1,2-phenylene diacetate |
PT has emerged as a significant compound in oncology and biochemistry research due to its highly specific inhibition of mTOR kinase—a central regulator of cell growth, proliferation, and survival pathways frequently dysregulated in cancers [1] [3]. Unlike rapamycin analogs that allosterically inhibit only mTOR complex 1 (mTORC1), PT directly targets the catalytic site of mTOR kinase, inhibiting both mTORC1 and mTORC2 complexes with an IC50 of 6.2 µM in vitro [1] [3]. This dual-complex inhibition overcomes a key limitation of rapalogs, which permit mTORC2-mediated Akt activation that can contribute to treatment resistance [1]. PT's discovery via cell-based high-throughput screening of 15,272 natural compounds highlights its value as a novel chemical scaffold for targeted cancer therapy development [3].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7